molecular formula C27H33FN4O2S B4138412 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

Cat. No.: B4138412
M. Wt: 496.6 g/mol
InChI Key: KDHFOQDIKSDQMN-UHFFFAOYSA-N
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Description

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from 4-cyanopyridine and toluene, followed by catalytic hydrogenation.

    Introduction of the Fluorophenyl Group: This step involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the fluorophenyl group.

    Construction of the Imidazolidinone Core: The imidazolidinone core is formed through a series of cyclization reactions involving thioamide and other intermediates.

    Final Assembly: The final step involves the coupling of the piperidine, fluorophenyl, and imidazolidinone moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thioxo group.

    Reduction: Reduction reactions can target the imidazolidinone core and the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving piperidine and imidazolidinone derivatives.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The piperidine ring may interact with dopamine and serotonin receptors, while the imidazolidinone core could inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O2S/c1-2-29-25(33)19-24-26(34)32(23-10-8-22(28)9-11-23)27(35)31(24)17-16-30-14-12-21(13-15-30)18-20-6-4-3-5-7-20/h3-11,21,24H,2,12-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHFOQDIKSDQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1CCN2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 3
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 6
Reactant of Route 6
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

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